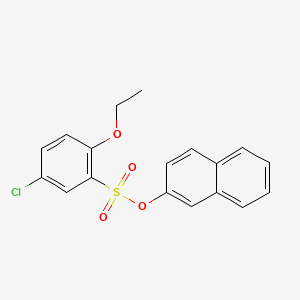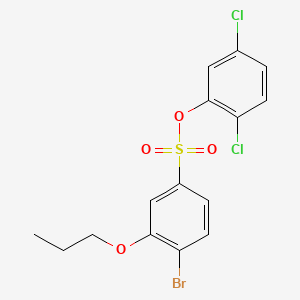
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate, also known as DCPPBS, is a sulfonate compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular signaling pathways. DCPPBS has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and other disorders.
Mécanisme D'action
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which leads to increased phosphorylation and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has been shown to have a range of biochemical and physiological effects. In cell-based assays, it has been shown to increase insulin sensitivity, promote apoptosis in cancer cells, and suppress the immune response. In animal models, it has been shown to improve glucose tolerance, reduce tumor growth, and ameliorate symptoms of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate also has some limitations. It is a relatively complex molecule to synthesize, which can limit its availability and increase its cost. Additionally, its potency and selectivity may vary depending on the specific PTP being targeted.
Orientations Futures
There are several potential future directions for research involving 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate. Another area of interest is the investigation of the therapeutic potential of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate in various disease models, including cancer and autoimmune diseases. Finally, the role of PTPs in various cellular processes is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications.
Méthodes De Synthèse
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with 4-bromo-3-propoxybenzene-1-sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to give the final product.
Applications De Recherche Scientifique
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various PTPs, including PTP1B, SHP-1, and SHP-2. PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a potential treatment for type 2 diabetes. SHP-1 and SHP-2 are involved in immune system regulation, and their inhibition has been proposed as a potential treatment for autoimmune diseases.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl) 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2O4S/c1-2-7-21-14-9-11(4-5-12(14)16)23(19,20)22-15-8-10(17)3-6-13(15)18/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAJEFNFGAKVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


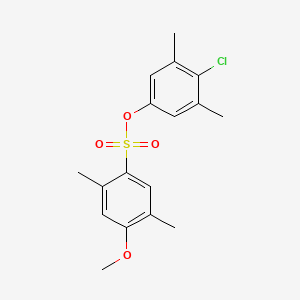
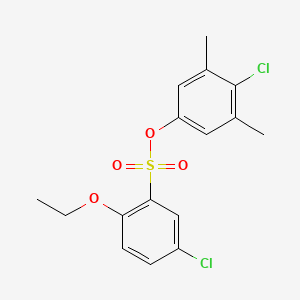
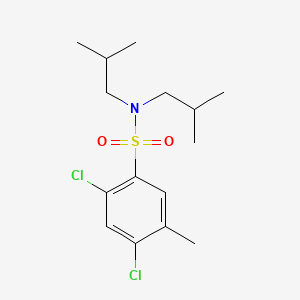
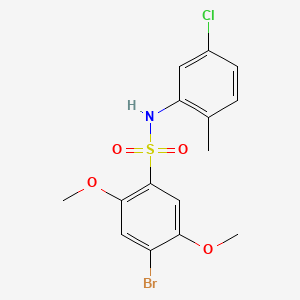
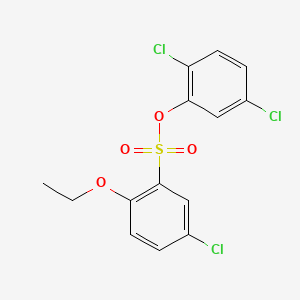

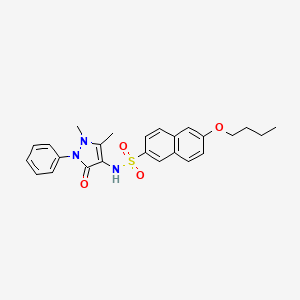



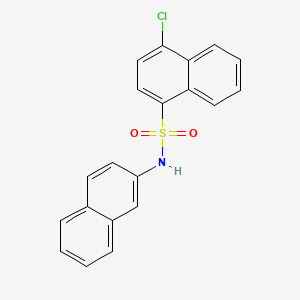
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
